molecular formula C14H17N5OS B11703741 (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11703741
M. Wt: 303.39 g/mol
InChI Key: SAQNXVANJMAERC-UHFFFAOYSA-N
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Description

(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with a unique structure that includes a pyrazole ring, a hydrazinylidene group, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the condensation of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-(2,4,6-trimethylphenyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation may result in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C14H17N5OS

Molecular Weight

303.39 g/mol

IUPAC Name

5-methyl-3-oxo-4-[(2,4,6-trimethylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C14H17N5OS/c1-7-5-8(2)11(9(3)6-7)16-17-12-10(4)18-19(13(12)20)14(15)21/h5-6,18H,1-4H3,(H2,15,21)

InChI Key

SAQNXVANJMAERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=NC2=C(NN(C2=O)C(=S)N)C)C

Origin of Product

United States

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